n-butyl-N-morpholinosulfonamide
Description
n-Butyl-N-morpholinosulfonamide is a sulfonamide derivative characterized by a sulfonyl group (-SO₂-) linked to a morpholine ring and an n-butyl chain. Sulfonamides are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic properties, hydrogen-bonding capabilities, and stability . The morpholine substituent introduces a six-membered ring containing both oxygen and nitrogen atoms, which enhances solubility and modulates steric and electronic interactions. This compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, similar to methodologies reported for structurally related sulfinamides and sulfonamides .
Properties
Molecular Formula |
C8H18N2O3S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-morpholin-4-ylbutane-1-sulfonamide |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-8-14(11,12)9-10-4-6-13-7-5-10/h9H,2-8H2,1H3 |
InChI Key |
JPXAWNMXCNRIRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NN1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of n-butyl-N-morpholinosulfonamide with analogous sulfonamides and sulfinamides:
Notes:
- N–C Bond Length: The shorter N–C bond in aryl sulfinamides (1.403 Å) compared to alkyl derivatives (1.470–1.530 Å) indicates resonance stabilization from electron delocalization between the nitrogen and aromatic ring . The morpholino group in this compound likely exhibits intermediate bond lengths (~1.45 Å) due to partial conjugation with the oxygen atom in the morpholine ring.
- Hydrogen Bonding: Unlike N-alkyl sulfinamides, both aryl and morpholino derivatives form strong intermolecular N–H⋯O hydrogen bonds, enhancing crystallinity and thermal stability .
Spectroscopic Features
- IR Spectroscopy: The morpholino group introduces distinct S–O and C–N stretches at ~1053 cm⁻¹ and ~1287 cm⁻¹, respectively, similar to tert-butanesulfinamide derivatives .
- NMR: The n-butyl chain in this compound produces characteristic δ 1.33 ppm (CH₃) in ¹H NMR, whereas aryl derivatives show aromatic proton signals at δ 7.0–7.3 ppm .
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